6-Bromo-3-butyryl-2H-chromen-2-one is a chemical compound classified within the coumarin family, which are aromatic organic compounds characterized by a benzopyrone structure. This specific compound features a bromine atom at the 6th position and a butyryl group at the 3rd position on the chromen-2-one core. Its molecular formula is , with a molecular weight of 295.13 g/mol . Coumarins, including this compound, are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 6-bromo-3-butyryl-2H-chromen-2-one typically involves bromination processes. One notable synthetic route includes the bromination of 3-butyryl-2H-chromen-2-one. The reaction often employs reagents such as N,N-dimethylformamide-dimethylacetal in boiling xylene, followed by treatment with methyl hydrazinecarbodithioate in 2-propanol at room temperature .
The general approach for synthesizing this compound can be summarized as follows:
The molecular structure of 6-bromo-3-butyryl-2H-chromen-2-one is characterized by its chromenone backbone with specific substituents:
Key structural data includes:
6-Bromo-3-butyryl-2H-chromen-2-one can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The physical properties of 6-bromo-3-butyryl-2H-chromen-2-one include:
Key chemical properties include:
Relevant analytical data may include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity during synthesis .
6-Bromo-3-butyryl-2H-chromen-2-one has several significant applications in scientific research:
This compound exemplifies the versatility of coumarins in both synthetic chemistry and biological applications, highlighting its importance in ongoing research efforts across multiple disciplines.
6-Bromo-3-butyryl-2H-chromen-2-one serves as a strategic intermediate in coumarin-based drug discovery, accessible through Claisen condensation between 6-bromocoumarin and butyric acid derivatives. The synthetic route typically begins with the preparation of 3-acetyl-6-bromocoumarin, followed by nucleophilic substitution at the acetyl group's α-position. This approach enables the introduction of diverse carbon chains while preserving the reactive bromo substituent at the C6 position, which serves as a handle for subsequent cross-coupling reactions. The butyryl side chain significantly enhances the compound's molecular flexibility compared to simpler acetyl derivatives, facilitating conformational adaptation in biological targets while maintaining optimal steric bulk. This synthetic versatility has established 6-bromo-3-butyryl-2H-chromen-2-one as a pivotal scaffold for generating structurally diverse libraries targeting various therapeutic areas, particularly oncology [4] [5].
Table 1: Synthetic Approaches to 6-Bromo-3-butyryl-2H-chromen-2-one Derivatives
Precursor | Reaction Conditions | Target Derivative | Yield (%) | Application Reference |
---|---|---|---|---|
3-Acetyl-6-bromocoumarin | Claisen condensation with ethyl butyrate, sodium ethoxide | 6-Bromo-3-butyryl-2H-chromen-2-one | 75-82% | Antiproliferative agent precursor [4] |
6-Bromo-3-(2-bromoacetyl)coumarin | Ketone chain elongation, malononitrile | Pyran-fused coumarin | 68% | Cytotoxicity screening [9] |
3-(3-(Dimethylamino)acryloyl)-6-bromocoumarin | Heterocyclic amine conjugation | Pyrazolo[1,5-a]pyrimidine hybrids | 70-85% | HEPG2 inhibition [5] |
The butyryl side chain of 6-bromo-3-butyryl-2H-chromen-2-one provides an exceptional platform for constructing pharmacologically active heterocycles through condensation reactions with bifunctional nitrogen nucleophiles. This ketone functionality readily undergoes cyclocondensation with nitrogen-rich heterocyclic amines to form bioactive hybrid molecules. Particularly significant is its reactivity toward aminopyrazoles and aminotriazoles, which yields fused polycyclic systems like pyrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyrimidines. These structural motifs significantly enhance the compound's ability to interact with biological targets through additional hydrogen bonding and π-π stacking interactions. Molecular hybridization through this approach has yielded compounds demonstrating exceptional antiproliferative activity against hepatocellular carcinoma (HEPG2-1) with IC₅₀ values in the low micromolar range, establishing structure-activity relationships that highlight the importance of the heterocyclic component in biological activity [1] [5].
Table 2: Biological Activity of Heterocyclic Hybrids Derived from 6-Bromo-3-butyryl-2H-chromen-2-one Analogues
Heterocyclic System | Representative Compound | Cancer Cell Line (HEPG2-1) | IC₅₀ (μM) | Structure-Activity Insight |
---|---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | 7c | Liver carcinoma | 2.70 ± 0.28 | Optimal phenyl substitution enhances activity |
Thiazole | 23g | Liver carcinoma | 3.50 ± 0.23 | Electron-withdrawing groups improve potency |
1,3,4-Thiadiazole | 18a | Liver carcinoma | 4.90 ± 0.69 | Lipophilic side chains enhance membrane penetration |
Pyrazolo[3,4-d]pyridazine | 14 | Liver carcinoma | >10 | Rigid structure reduces bioavailability |
3-Acetyl-6-bromo-2H-chromen-2-one stands as the fundamental precursor for synthesizing 6-bromo-3-butyryl-2H-chromen-2-one and related derivatives. This acetyl-bearing coumarin is routinely prepared through Friedel-Crafts acylation of 6-bromocoumarin, which selectively targets the C3 position due to its inherent electron-rich character. The acetyl group undergoes controlled ketone elongation via Claisen-type reactions to install the butyryl moiety. Additionally, this intermediate exhibits versatile reactivity toward N,N-dimethylformamide-dimethylacetal (DMF-DMA), forming the enaminone derivative 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. This enaminone serves as a pivotal electrophile for constructing nitrogen-containing heterocycles through reactions with diverse nucleophilic amines. The synthetic utility of this transformation is evidenced by its application in generating pyrazolo[1,5-a]pyrimidine and tetrazolo[1,5-a]pyrimidine frameworks, which demonstrate enhanced anticancer activities compared to their non-heterocyclic precursors [5] [1].
3-(2-Bromoacetyl)-6-bromocoumarin serves as a bifunctional electrophile that enables sequential modifications at both the C3 side chain and the C6 aromatic position. The highly reactive bromoacetyl moiety undergoes efficient nucleophilic displacement with thiols, amines, and carbon nucleophiles to construct heterocyclic systems including thiazoles, thiophenes, and pyridines. This reactivity profile transforms the coumarin scaffold into complex molecular architectures through single-step heterocyclization. Additionally, the C6 bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) for introducing aromatic, alkenyl, or alkynyl substituents. This dual functionality enables orthogonal modifications that significantly expand molecular diversity from a single precursor. The synthetic value of this derivative is demonstrated in the preparation of thiophene-coupled coumarins through Gewald reactions and pyran/pyridine hybrids via multicomponent condensations, which have shown promising cytotoxicity profiles against multiple cancer cell lines including NUGC, DLD1, and HA22T [9].
Table 3: Bromoacetyl Coumarin Derivatives in Heterocyclic Synthesis
Bromoacetyl Derivative | Nucleophile/Reagent | Heterocyclic Product | Reaction Conditions | Application |
---|---|---|---|---|
3-(2-Bromoacetyl)-6-bromocoumarin | Benzenediazonium chloride | Hydrazide derivative | Low temperature, aqueous | Anticancer precursor [9] |
3-(2-Bromoacetyl)-6-bromocoumarin | Malononitrile + Sulfur | Thiophene-fused coumarin | Triethylamine, ethanol | Cytotoxicity screening [9] |
3-(2-Bromoacetyl)-6-bromocoumarin | Phenylisothiocyanate + Aniline | 4-Phenylthiazole-coumarin | Room temperature, polar solvent | Multi-target kinase inhibition [9] |
6-Bromo-3-(2-bromoacetyl)coumarin | Aromatic aldehydes + Malononitrile | Pyran/coumarin hybrids | Triethylamine vs. ammonium acetate | Structure-activity relationship studies [9] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1